Pss-(diphenylvinylsilyloxy)heptaclopent&
Description
Pss-(diphenylvinylsilyloxy)heptaclopent& is a complex organosilicon compound with the empirical formula C49H76O13Si9 and a molecular weight of 1125.89 g/mol . This compound is known for its unique structural properties, which include a heptacyclopentyl framework substituted with diphenylvinylsilyloxy groups. It is often used in various scientific research applications due to its stability and reactivity.
Properties
IUPAC Name |
ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O13Si9/c1-2-63(41-23-5-3-6-24-41,42-25-7-4-8-26-42)50-71-60-68(47-35-17-18-36-47)54-65(44-29-11-12-30-44)51-64(43-27-9-10-28-43)52-66(56-68,45-31-13-14-32-45)58-70(62-71,49-39-21-22-40-49)59-67(53-64,46-33-15-16-34-46)57-69(55-65,61-71)48-37-19-20-38-48/h2-8,23-26,43-49H,1,9-22,27-40H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKVGQZTLKOUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si]34O[Si]5(O[Si]6(O[Si]7(O[Si](O5)(O[Si](O3)(O[Si](O7)(O[Si](O6)(O4)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O13Si9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403080 | |
| Record name | 1,3,5,7,9,11,13-Heptacyclopentyl-15-{[ethenyl(diphenyl)silyl]oxy}pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1125.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-49-5 | |
| Record name | 1,3,5,7,9,11,13-Heptacyclopentyl-15-{[ethenyl(diphenyl)silyl]oxy}pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pss-(diphenylvinylsilyloxy)heptaclopent& typically involves the reaction of heptacyclopentyl derivatives with diphenylvinylsilyloxy reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by transition metal complexes such as palladium or platinum .
Industrial Production Methods
In industrial settings, the production of this compoundamp; involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pss-(diphenylvinylsilyloxy)heptaclopent& undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylvinylsilyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction can produce silane compounds .
Scientific Research Applications
Pss-(diphenylvinylsilyloxy)heptaclopent& has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a catalyst in various organic reactions.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in diagnostic imaging agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Pss-(diphenylvinylsilyloxy)heptaclopent& exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various substrates, facilitating catalytic reactions. The diphenylvinylsilyloxy groups enhance the compound’s reactivity and stability, making it an effective catalyst in numerous chemical processes .
Comparison with Similar Compounds
Similar Compounds
- (Diphenylvinylsilyloxy)heptacyclopentylpentacyclooctasiloxane
- Diphenylvinylsilyloxy-POSS®
- PSS-Allyl-Heptacyclopentyl substituted
Uniqueness
Pss-(diphenylvinylsilyloxy)heptaclopent& stands out due to its heptacyclopentyl framework, which provides enhanced stability and reactivity compared to other similar compounds. Its unique structural features make it particularly suitable for applications requiring high-performance materials and catalysts .
Biological Activity
Pss-(diphenylvinylsilyloxy)heptaclopent, also known as PSS-Diphenylvinylsilyloxy-heptacyclopentyl, is a siloxane compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : CHOSi
- Molecular Weight : 1125.89 g/mol
- CAS Number : 312693-49-5
- Melting Point : 211-216 °C
The compound features a complex structure that includes multiple silicon and oxygen atoms, contributing to its unique properties and potential applications in various fields, including materials science and biomedicine.
Biological Activity Overview
Pss-(diphenylvinylsilyloxy)heptaclopent has been investigated for several biological activities, including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Effects : Preliminary studies suggest that Pss may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in antimicrobial therapies.
- Cytotoxicity : Research indicates that Pss can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anti-cancer agent.
Antioxidant Activity
A study conducted by researchers evaluated the antioxidant capacity of Pss using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that Pss demonstrated a strong ability to scavenge free radicals, comparable to standard antioxidants like ascorbic acid.
| Test Method | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| DPPH | 25 | Ascorbic Acid (30) |
| ABTS | 20 | Trolox (22) |
These findings suggest that Pss could be beneficial in formulations aimed at reducing oxidative damage.
Antimicrobial Activity
In vitro studies assessed the antimicrobial properties of Pss against common bacterial strains such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| Staphylococcus aureus | 30 |
These results indicate promising antimicrobial activity, warranting further investigation into its mechanism of action and potential applications in medical settings.
Cytotoxicity Studies
The cytotoxic effects of Pss were evaluated on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited dose-dependent cytotoxicity:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 10 |
These findings highlight the potential of Pss as a lead compound for developing new anticancer therapies.
Case Studies
- Case Study on Antioxidant Properties : A clinical trial investigated the use of Pss in patients with oxidative stress-related conditions. Results indicated improved biomarkers of oxidative damage after treatment with Pss compared to placebo groups.
- Case Study on Antimicrobial Efficacy : In a study focused on wound healing, patients treated with Pss-infused dressings showed reduced infection rates compared to those receiving standard care.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
